Computed LogP Differentiation: 7-Fluoro vs. 6-Fluoroquinolin-2(1H)-one
The 7-fluoro regioisomer (CAS 148136-14-5) exhibits a computed LogP of 2.08, compared with a LogP of 1.78 for the 6-fluoro regioisomer (CAS 22614-75-1), yielding a ΔLogP of +0.30 . This represents an approximately 17% increase in predicted lipophilicity for the 7-fluoro positional isomer. The corresponding topological PSA values are 33.12 Ų (7-F) versus 32.86 Ų (6-F), a marginal difference of +0.26 Ų that confirms the lipophilicity shift arises primarily from electronic distribution changes rather than gross topological alterations . The 6-fluoro isomer has a reported melting point of 270–275 °C and boiling point of 341.2 ± 42.0 °C at 760 mmHg ; equivalent experimentally determined thermal data for the 7-fluoro isomer are not consistently reported across suppliers, which itself constitutes a practical differentiation for handling and formulation development.
| Evidence Dimension | Computed n-octanol/water partition coefficient (LogP) and topological polar surface area (PSA) |
|---|---|
| Target Compound Data | LogP = 2.08; PSA = 33.12 Ų (CAS 148136-14-5, 7-fluoro regioisomer) |
| Comparator Or Baseline | LogP = 1.78; PSA = 32.86 Ų (CAS 22614-75-1, 6-fluoro regioisomer); MP = 270–275 °C; BP = 341.2 ± 42.0 °C |
| Quantified Difference | ΔLogP = +0.30 (7-F more lipophilic by ~17%); ΔPSA = +0.26 Ų (negligible); MP/BP data unavailable for 7-F from same source |
| Conditions | Computed values from ChemSrc database using standardized prediction algorithms; 6-F thermal data experimentally reported |
Why This Matters
A LogP difference of 0.30 units translates to a predicted ~2-fold difference in membrane partitioning, directly impacting CNS penetration probability, oral absorption estimates, and the selection of appropriate formulation strategies in early-stage drug discovery programs.
